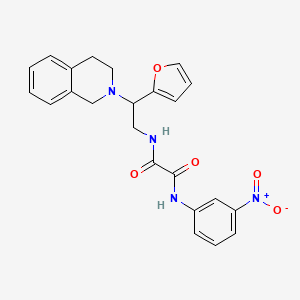

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is a synthetic compound often studied for its chemical and potential biological properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide typically involves multi-step organic reactions starting from readily available precursors. The sequence often involves:

Formation of 3,4-dihydroisoquinolin-2(1H)-yl derivatives through Pictet-Spengler reactions.

Functionalization of these derivatives to introduce furan-2-yl and other substituents using reactions like Suzuki coupling.

Formation of oxalamide linkage via reactions involving oxalyl chloride and amines under controlled temperatures and inert atmosphere conditions.

Industrial Production Methods

The industrial-scale production of such a complex compound might require optimization of reaction conditions to ensure high yield and purity. This could involve using flow reactors for more controlled reactions and efficient mixing, alongside advanced purification techniques like crystallization and column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, especially at its isoquinoline ring and furan moieties, using reagents like potassium permanganate or hydrogen peroxide.

Reduction: : The nitro group on the phenyl ring can be reduced to an amino group using reagents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Substitution: : Various substitution reactions can occur at the phenyl and furan rings, facilitated by appropriate electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, hydrogen peroxide.

Reduction: : Tin(II) chloride in hydrochloric acid, catalytic hydrogenation with palladium on carbon.

Substitution: : Electrophilic aromatic substitution using bromine or nitration reagents; nucleophilic substitution using amines or thiols.

Major Products Formed

Oxidation: : Formation of carboxylic acids or ketones.

Reduction: : Conversion of nitro to amino derivatives.

Substitution: : Halogenated or nitro derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Pharmacological Potential : The structural complexity of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide suggests it may interact with various biological targets, including enzymes and receptors. Compounds with similar structures have demonstrated activity against cancer cells and other diseases .

- Antioxidant Activity : Compounds containing nitrogen and oxygen functionalities often exhibit antioxidant properties. The dihydroisoquinoline and furan components may contribute to this activity, making the compound a candidate for further investigation in oxidative stress-related conditions .

- Neuropharmacology : The dihydroisoquinoline moiety is known to interact with neurotransmitter receptors, which could position this compound as a potential therapeutic agent in neurodegenerative diseases or psychiatric disorders.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several key steps:

- Formation of the Dihydroisoquinoline Core : This can be achieved through various cyclization reactions.

- Coupling with Furan and Nitrophenyl Groups : Reaction conditions must be optimized to enhance yield and purity.

The compound can undergo various chemical reactions typical of amides, including oxidation to form furanones and reduction to yield tetrahydroisoquinoline derivatives.

Study on Anticancer Activity

A study investigated the anticancer properties of derivatives similar to this compound. The findings indicated that these compounds exhibited selective cytotoxicity toward hypoxic cancer cells, suggesting their potential use in targeted cancer therapies .

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Selective cytotoxicity towards hypoxic MCF-7 cells |

| Mechanism of Action | Potential interaction with DNA and apoptosis pathways |

Neuropharmacological Research

Research has highlighted the interaction of similar compounds with neurotransmitter receptors. These interactions may lead to therapeutic applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Wirkmechanismus

The precise mechanism of action of this compound largely depends on its application:

Molecular Targets: : It may interact with enzymes, receptors, or DNA, altering biological pathways.

Pathways Involved: : It could influence pathways such as oxidative stress responses, apoptosis (programmed cell death), or inflammation, depending on its structural analogs and modifications.

Vergleich Mit ähnlichen Verbindungen

Unique Characteristics

N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide stands out due to its unique combination of functional groups. Its structure allows for a variety of chemical transformations and potential biological interactions.

Similar Compounds

N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide: : Similar compound with thiophene instead of furan.

N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide: : An isomer differing in the position of the nitro group on the phenyl ring.

Biologische Aktivität

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is a complex organic compound characterized by its unique structural features, including a dihydroisoquinoline moiety, a furan ring, and a nitrophenyl group. These components contribute to its potential biological activities, making it a subject of interest in medicinal chemistry.

The molecular formula of the compound is C23H22N4O5, with a molecular weight of approximately 434.45 g/mol. Its structure allows for various chemical interactions, including hydrogen bonding and π-π stacking due to the presence of aromatic rings. This reactivity is fundamental for its biological activity and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C23H22N4O5 |

| Molecular Weight | 434.45 g/mol |

| Chemical Class | Oxalamide |

Biological Activities

Preliminary studies indicate that compounds with similar structures to this compound may exhibit diverse biological activities, including:

- Anticancer Activity : Compounds containing the dihydroisoquinoline framework have been shown to inhibit cancer cell proliferation in various studies. For instance, derivatives of this structure have demonstrated cytotoxic effects against several cancer cell lines.

- Antimicrobial Properties : Research indicates that related compounds possess antimicrobial activity against various pathogens. The furan and nitrophenyl groups may enhance this activity through specific interactions with microbial enzymes or membranes.

- Neuroprotective Effects : Some studies suggest that derivatives of dihydroisoquinoline can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

Case Studies and Research Findings

- Anticancer Studies : A study investigated the effects of dihydroisoquinoline derivatives on human breast cancer cells, revealing significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways .

- Antimicrobial Testing : Another research effort evaluated the antimicrobial properties of oxalamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications in the structure significantly enhanced antibacterial efficacy .

- Neuroprotection : A recent study highlighted the neuroprotective effects of furan-containing compounds in models of Alzheimer's disease. The findings suggested that these compounds could mitigate neuronal loss and improve cognitive function in preclinical models .

The mechanisms underlying the biological activities of this compound are still under investigation. However, potential pathways include:

- Inhibition of Key Enzymes : The compound may act as an inhibitor for specific kinases involved in cancer cell signaling pathways.

- Induction of Apoptosis : By activating intrinsic apoptotic pathways, it may promote programmed cell death in malignant cells.

- Antioxidant Activity : The structural components may confer antioxidant properties, reducing oxidative stress in neuronal tissues.

Eigenschaften

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(3-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O5/c28-22(23(29)25-18-7-3-8-19(13-18)27(30)31)24-14-20(21-9-4-12-32-21)26-11-10-16-5-1-2-6-17(16)15-26/h1-9,12-13,20H,10-11,14-15H2,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCIONDKHZMYOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.